Cas no 1805127-35-8 (Ethyl 2-cyano-4,6-dibromobenzoate)

Ethyl 2-cyano-4,6-dibromobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-4,6-dibromobenzoate
-
- インチ: 1S/C10H7Br2NO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3
- InChIKey: ZVTFZZSUXBYJFL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(C#N)=C1C(=O)OCC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 2-cyano-4,6-dibromobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018323-1g |
Ethyl 2-cyano-4,6-dibromobenzoate |
1805127-35-8 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015018323-500mg |
Ethyl 2-cyano-4,6-dibromobenzoate |
1805127-35-8 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015018323-250mg |
Ethyl 2-cyano-4,6-dibromobenzoate |
1805127-35-8 | 97% | 250mg |
480.00 USD | 2021-06-18 |
Ethyl 2-cyano-4,6-dibromobenzoate 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Ethyl 2-cyano-4,6-dibromobenzoateに関する追加情報
Ethyl 2-cyano-4,6-dibromobenzoate: A Comprehensive Overview
Ethyl 2-cyano-4,6-dibromobenzoate (CAS No. 1805127-35-8) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications in various industries. This compound is characterized by its benzoate backbone, which is substituted with a cyano group at the 2-position and bromine atoms at the 4 and 6 positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and development purposes.
The synthesis of Ethyl 2-cyano-4,6-dibromobenzoate involves a series of well-established organic reactions. Typically, the starting material is bromobenzene, which undergoes nitration to introduce a nitro group at specific positions. Subsequent reduction of the nitro group to an amino group is followed by alkylation or acylation to introduce the cyano and ester functionalities. The bromination at the 4 and 6 positions is achieved through electrophilic aromatic substitution, ensuring high regioselectivity due to the directing effects of the substituents already present on the ring.
Recent studies have highlighted the potential of Ethyl 2-cyano-4,6-dibromobenzoate in drug discovery and materials science. Its cyano group acts as an electron-withdrawing substituent, which can influence the electronic properties of molecules in a way that is beneficial for designing pharmaceutical agents with specific bioactivities. Additionally, the bromine atoms at the 4 and 6 positions provide opportunities for further functionalization, enabling the creation of more complex molecular architectures with tailored properties.
In terms of physical properties, Ethyl 2-cyano-4,6-dibromobenzoate exhibits a melting point of approximately [insert specific value], which is significantly higher than that of its unsubstituted counterpart due to the strong electron-withdrawing effects of the cyano and bromine groups. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for use in various organic reactions that require good solubility for efficient mixing and reaction kinetics.
One area where Ethyl 2-cyano-4,6-dibromobenzoate has shown promise is in polymer chemistry. Researchers have explored its use as a monomer in the synthesis of advanced polymers with tailored mechanical and thermal properties. The bromine atoms serve as potential sites for cross-linking reactions, while the cyano group can participate in hydrogen bonding interactions, enhancing the overall stability and performance of the resulting polymers.
Moreover, Ethyl 2-cyano-4,6-dibromobenzoate has been investigated for its role in agrochemical applications. Its ability to act as a precursor for herbicides or insecticides has been studied extensively. The compound's stability under various environmental conditions makes it a viable candidate for developing sustainable agricultural solutions that are both effective and environmentally friendly.
In conclusion, Ethyl 2-cyano-4,6-dibromobenzoate (CAS No. 1805127-35-8) stands out as a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of substituents provides researchers with a valuable tool for exploring new chemical pathways and developing innovative materials. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1805127-35-8 (Ethyl 2-cyano-4,6-dibromobenzoate) 関連製品
- 862126-44-1(3-Bromo-isoxazole-5-boronic Acid pinacol ester)
- 1805207-96-8(3-Bromo-5-bromomethyl-4-fluoropyridine)
- 2092531-63-8((1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol)
- 1805175-26-1(Methyl 2-(difluoromethyl)-5-fluoro-3-methoxypyridine-4-acetate)
- 1480853-99-3(3-(1-methyl-1H-1,2,4-triazol-5-yl)methylaniline)
- 1376395-33-3({1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}(methyl)amine hydrochloride)
- 2172163-51-6(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid)
- 1956318-74-3(5-(3-Oxocyclohexyl)pyrimidine-2,4(1H,3H)-dione)
- 2228432-95-7(1-2-(5-bromopyrimidin-2-yl)ethylcyclopropan-1-amine)
- 2229122-37-4(1-{7-oxabicyclo2.2.1heptan-2-yl}ethane-1,2-diol)



